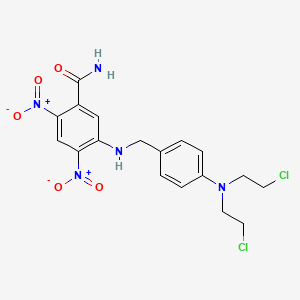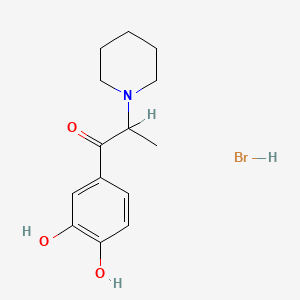
Propiophenone, 3',4'-dihydroxy-2-piperidino-, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is a chemical compound with the molecular formula C14H19NO3·HBr It is a derivative of propiophenone, characterized by the presence of two hydroxyl groups and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide typically involves the reaction of 3’,4’-dihydroxypropiophenone with piperidine in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as crystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .
Scientific Research Applications
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals
Mechanism of Action
The mechanism of action of Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
2’,4’-Dihydroxypropiophenone: Similar in structure but lacks the piperidine ring.
3’,4’-Dihydroxypropiophenone: Another similar compound with different substitution patterns
Uniqueness
Propiophenone, 3’,4’-dihydroxy-2-piperidino-, hydrobromide is unique due to the presence of both hydroxyl groups and a piperidine ring, which contribute to its distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
27922-39-0 |
|---|---|
Molecular Formula |
C14H20BrNO3 |
Molecular Weight |
330.22 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-piperidin-1-ylpropan-1-one;hydrobromide |
InChI |
InChI=1S/C14H19NO3.BrH/c1-10(15-7-3-2-4-8-15)14(18)11-5-6-12(16)13(17)9-11;/h5-6,9-10,16-17H,2-4,7-8H2,1H3;1H |
InChI Key |
PVRQASJOCKHEGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C=C1)O)O)N2CCCCC2.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


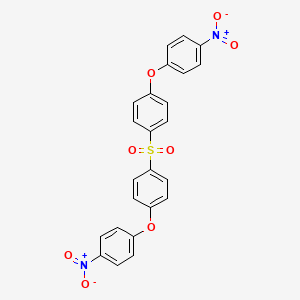
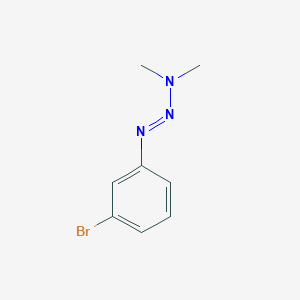
![9-Azabicyclo[4.2.1]nona-2,4,7-triene-9-carbaldehyde](/img/structure/B14695773.png)
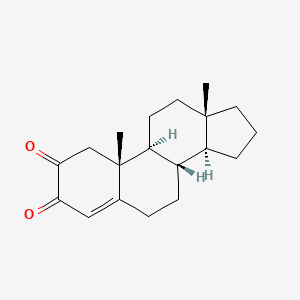
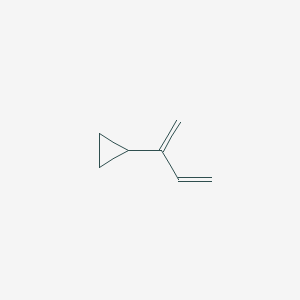
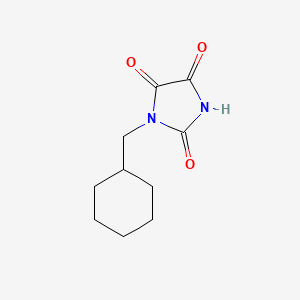
![1-Bromo-4-[2-(tert-butylperoxy)propan-2-yl]benzene](/img/structure/B14695795.png)
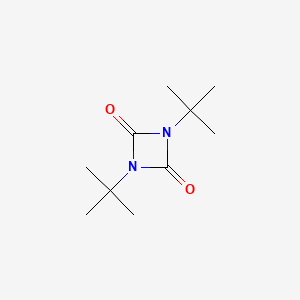
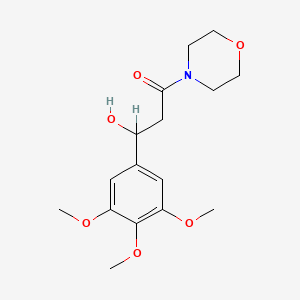
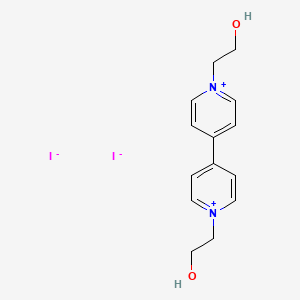
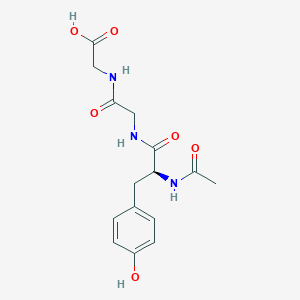
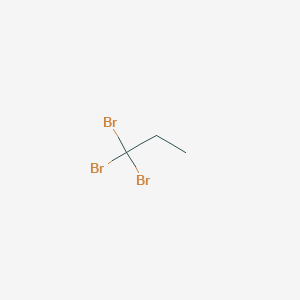
![1-Methoxybicyclo[4.1.0]heptane](/img/structure/B14695837.png)
